Lipophilicity Enhancement Versus 4-Methyl and 4-CF₃ Benzylamines
The 2,2,2-trifluoroethyl group elevates the partition coefficient (LogP) substantially compared to standard lipophilic substituents. The target compound's measured LogP of 2.95 is significantly higher than that of 4-methylbenzylamine (LogP 1.61–2.15), directly enhancing its predicted membrane permeability . It also surpasses the frequently used 4-trifluoromethylbenzylamine, which has a lower LogP of approximately 2.2, demonstrating that the –CH₂CF₃ spacer provides superior lipophilicity compared to a directly attached –CF₃ group [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95 |
| Comparator Or Baseline | 4-methylbenzylamine (LogP ~1.61–2.15) and 4-trifluoromethylbenzylamine (LogP ~2.2) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 vs. other 4-substituted benzylamines |
| Conditions | Computational prediction and experimental logP determination (Chemsrc, Molbase, HMDB). |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability and blood-brain barrier penetration in CNS drug discovery, making this a superior starting scaffold for neurological targets.
- [1] DrugBank. 4-(Trifluoromethyl)benzylamine. Experimental LogP from Hansch, C. et al. (1995). View Source
